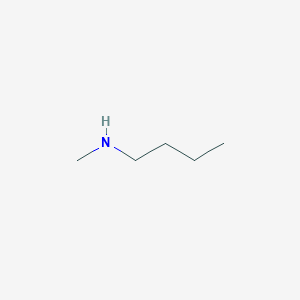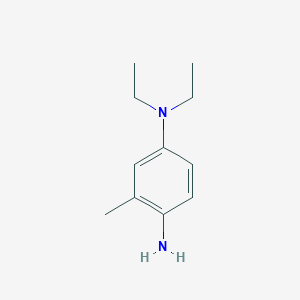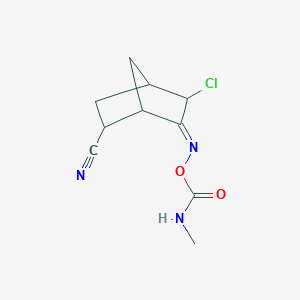
ENT 25,962
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Union Carbide UC-20047 is a compound used primarily as a catalyst in ethylene polymerization. This compound is based on chromocene dispersed on silica and is distinct from other catalysts due to its unique active sites and high responsiveness to hydrogen, which allows for tuning the resulting polymer .
準備方法
Synthetic Routes and Reaction Conditions
Union Carbide UC-20047 is synthesized by contacting a solution of chromocene with partially dehydroxylated silica. The preparation involves the use of various solvents such as pentane, toluene, heptane, and dichloromethane, which are dried and freshly distilled under argon. The silica support is partially dehydroxylated at 700°C .
Industrial Production Methods
The industrial production of Union Carbide UC-20047 involves large-scale preparation of the silica-supported chromocene catalyst. This process requires precise control of reaction conditions, including the density of hydroxyl groups on the silica support, which influences the activity of the catalyst .
化学反応の分析
Types of Reactions
Union Carbide UC-20047 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different chromium species.
Reduction: Reduction reactions can lead to the formation of chromium hydrides.
Substitution: Substitution reactions involve the replacement of ligands on the chromium center.
Common Reagents and Conditions
Common reagents used in reactions with Union Carbide UC-20047 include ethylene, hydrogen, and various solvents. The reactions typically occur under inert atmospheres, such as argon, and at controlled temperatures .
Major Products
The major products formed from reactions involving Union Carbide UC-20047 are chromium alkyl species and polyethylene. The polymerization of ethylene through a Cossee-Arlman-type mechanism is a key reaction facilitated by this catalyst .
科学的研究の応用
Union Carbide UC-20047 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in ethylene polymerization, leading to the production of polyethylene.
Medicine: Research into its use in drug delivery systems and other medical applications.
Industry: Widely used in the production of high-density polyethylene, which is a common plastic material
作用機序
The mechanism of action of Union Carbide UC-20047 involves the formation of monomeric surface-supported chromium hydrides, which are the active sites of the catalyst. These sites are formed in the presence of grafted and adsorbed chromocene as well as residual surface hydroxyl groups. The chromium hydrides initiate polymerization by inserting ethylene through a Cossee-Arlman-type mechanism .
類似化合物との比較
Union Carbide UC-20047 is unique compared to other similar compounds due to its high responsiveness to hydrogen and its distinct active sites. Similar compounds include:
Phillips Catalyst: Based on supported chromium oxide, but less responsive to hydrogen.
Ziegler-Natta Catalyst: Used in polyethylene production but operates through a different mechanism.
Union Carbide UC-20047 stands out due to its ability to produce polyethylene with controlled chain lengths and its pioneering role in surface organometallic chemistry .
特性
CAS番号 |
118-43-4 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC名 |
[(E)-(3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+ |
InChIキー |
QCQPGRMMDFIQMB-NTEUORMPSA-N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
異性体SMILES |
CNC(=O)O/N=C/1\C2CC(C1Cl)CC2C#N |
正規SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Key on ui other cas no. |
15271-41-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


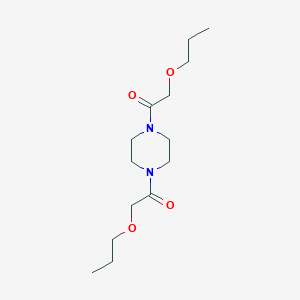
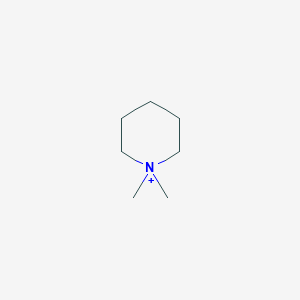
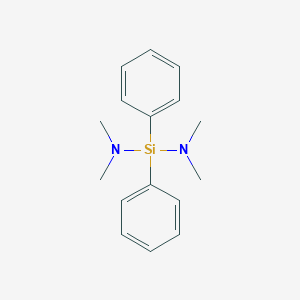
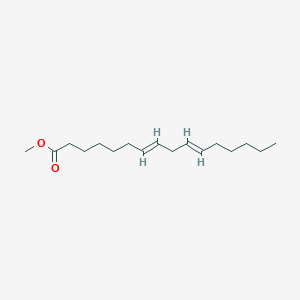
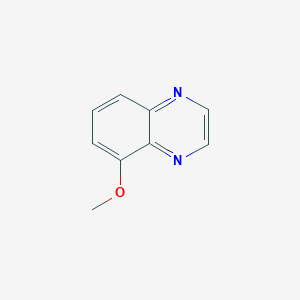
![28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B94558.png)
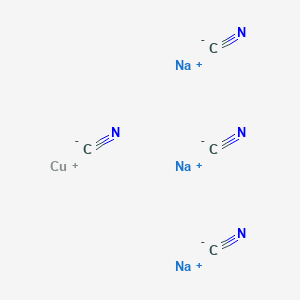
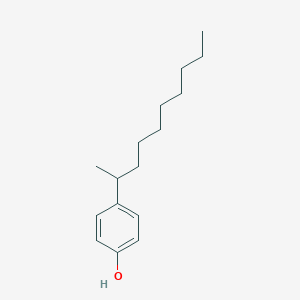
![6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol](/img/structure/B94566.png)
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
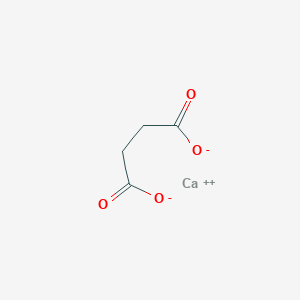
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
